molecular formula C11H16BCl2NO2 B1426618 4-Chloropyridine-3-boronic acid pinacol ester, HCl CAS No. 2102671-51-0

4-Chloropyridine-3-boronic acid pinacol ester, HCl

Cat. No.: B1426618
CAS No.: 2102671-51-0
M. Wt: 276 g/mol
InChI Key: LGZLPXZEEWZGBQ-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-boronic acid pinacol ester, HCl is a boronic acid derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds. Its molecular formula is C11H15BClNO2, and it is often used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The action of 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is influenced by environmental factors such as the presence of other reagents and the reaction conditions . For instance, the compound is smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol . The compound exhibits different solubility and stability under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridine-3-boronic acid pinacol ester, HCl typically involves the reaction of 4-chloropyridine with a boronic acid derivative. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out under inert conditions to prevent oxidation and involves the use of a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of high-purity starting materials and solvents is crucial to minimize impurities and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-3-boronic acid pinacol ester, HCl undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloropyridine-3-boronic acid pinacol ester, HCl is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Used in the development of bioactive molecules and probes for studying biological systems.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyridine-3-boronic acid
  • 2-Chloro-4-pyridinylboronic acid
  • 3-Pyridinylboronic acid pinacol ester

Uniqueness

4-Chloropyridine-3-boronic acid pinacol ester, HCl is unique due to its combination of a boronic ester and a chloropyridine moiety, which provides a balance of stability and reactivity. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable complexes with palladium catalysts and undergo efficient transmetalation.

Properties

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2.ClH/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13;/h5-7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLPXZEEWZGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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